Product packaging for Ornithinamide, L-(Cat. No.:CAS No. 74718-02-8)

Ornithinamide, L-

Cat. No.: B12706424
CAS No.: 74718-02-8
M. Wt: 131.18 g/mol
InChI Key: OERRZAJTKPMGBB-BYPYZUCNSA-N
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Description

Contextualization of L-Ornithinamide within Amino Acid and Peptide Chemistry

L-Ornithinamide is structurally derived from L-ornithine, a non-essential amino acid that is a key intermediate in the urea (B33335) cycle. ontosight.aidrugbank.comwikipedia.orgnih.gov The primary distinction between the two is the functional group at the C-1 position: L-ornithine possesses a carboxylic acid group, whereas L-Ornithinamide has a carboxamide group. This seemingly minor modification has significant implications for its application in peptide synthesis. The amide group of L-Ornithinamide can alter the charge, polarity, and hydrogen bonding capabilities of a peptide chain, influencing its conformation and interaction with biological targets. cymitquimica.comcymitquimica.com

In the realm of peptide chemistry, L-Ornithinamide is considered a non-proteinogenic amino acid derivative, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis. ontosight.airesearchgate.net Its incorporation into peptide sequences is a synthetic strategy to create peptidomimetics with enhanced properties. These modifications can lead to increased stability against enzymatic degradation, improved binding affinity to receptors, and altered pharmacokinetic profiles. researchgate.net L-Ornithinamide is often used as a building block in both solid-phase and solution-phase peptide synthesis. ontosight.ai

Historical Perspectives and Evolution of Research on L-Ornithinamide

The history of L-Ornithinamide is intrinsically linked to the broader history of its precursor, L-ornithine, which was first isolated in 1877. biocrates.com The discovery of the urea cycle in 1932 further solidified the biological importance of L-ornithine. biocrates.com While the exact first synthesis of L-Ornithinamide is not well-documented, its use in research likely followed the advancements in peptide synthesis and the growing interest in modified amino acids for drug development.

The evolution of research involving L-Ornithinamide can be traced through its appearance in studies on complex synthetic peptides. Early research in areas like HIV protease inhibitors began to explore the incorporation of non-standard amino acids to improve inhibitor potency and overcome drug resistance. nih.govdiva-portal.orgnih.gov More recently, the focus has expanded to the use of L-Ornithinamide-containing linkers in antibody-drug conjugates (ADCs) for targeted cancer therapy. caymanchem.com This evolution reflects a shift from fundamental peptide chemistry to highly specialized applications in medicinal chemistry.

Overview of Current Academic Research Directions for L-Ornithinamide

Current research on L-Ornithinamide is predominantly application-driven, with a focus on its role as a component in bioactive molecules. Key areas of investigation include:

Anticancer Agents: L-Ornithinamide derivatives are being explored for their potential in cancer therapy. For instance, they are incorporated into peptide linkers that are cleaved by tumor-specific enzymes, releasing a cytotoxic payload directly at the tumor site. caymanchem.comnih.gov Additionally, spermidine (B129725) analogs containing L-Ornithinamide have been synthesized and evaluated as targeted cancer chemotherapeutic agents. nih.gov N-ω-chloroacetyl-L-ornithine, a derivative, has shown in-vitro activity against cancer cell lines and in-vivo antitumor activity. nih.gov

Enzyme Inhibitors: The structural features of L-Ornithinamide make it a valuable component in the design of enzyme inhibitors. It is found in complex synthetic peptides developed to inhibit proteases, such as those involved in viral replication. cymitquimica.comontosight.airesearchgate.net For example, it has been incorporated into inhibitors of HIV protease. nih.gov

Biochemical Probes: L-Ornithinamide-containing molecules are synthesized for use as biochemical probes to study enzyme activity and peptide-protein interactions. cymitquimica.comontosight.ai The modification of the ornithine side chain can introduce functionalities for detection or for modulating binding to specific biological targets. cymitquimica.com

Peptide-Based Therapeutics: The incorporation of L-Ornithinamide into peptide sequences is a strategy to develop novel therapeutics. This can enhance the stability and efficacy of peptides being investigated for various diseases. cymitquimica.com

Chemical Data

Below are tables detailing the chemical properties of L-Ornithine hydrochloride, the precursor to L-Ornithinamide, and an example of a complex peptide containing L-Ornithinamide.

Table 1: Properties of L-Ornithine Hydrochloride

Property Value Reference(s)
Formal Name L-ornithine, monohydrochloride caymanchem.com
CAS Number 3184-13-2 caymanchem.comchemicalbook.com
Molecular Formula C₅H₁₂N₂O₂ • HCl caymanchem.com
Formula Weight 168.6 g/mol caymanchem.comnih.gov
Melting Point 245 °C (decomposes) chemicalbook.com
Solubility Soluble in water chemicalbook.com
SMILES NCCCC@HC(O)=O.Cl caymanchem.com

| InChI Key | GGTYBZJRPHEQDG-WCCKRBBISA-N | caymanchem.comnih.gov |

Table 2: Properties of a Representative L-Ornithinamide-Containing Peptide (Val-Cit-PAB-OH)

Property Value Reference(s)
Formal Name L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide caymanchem.com
CAS Number 159857-79-1 caymanchem.com
Molecular Formula C₁₈H₂₉N₅O₄ caymanchem.com
Formula Weight 379.5 g/mol caymanchem.com
Solubility DMF: 10 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 1 mg/ml caymanchem.com
SMILES CC(C)C@HC(NC@@HC(NC1=CC=C(C=C1)CO)=O)=O caymanchem.com

| InChI Key | VEGGTWZUZGZKHY-GJZGRUSLSA-N | caymanchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3O B12706424 Ornithinamide, L- CAS No. 74718-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,5-diaminopentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H2,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERRZAJTKPMGBB-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74718-02-8
Record name Ornithinamide, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074718028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORNITHINAMIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C8EC1LCS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Bioconversion Pathways Involving L Ornithinamide

Enzymatic Formation of L-Ornithinamide from Precursor Molecules

The primary route for the enzymatic formation of L-Ornithinamide involves the hydrolysis of a precursor molecule, L-argininamide. This conversion is facilitated by specific enzymes with amidase or hydrolase activity.

Mechanisms of L-Argininamide Hydrolysis to L-Ornithinamide and Urea (B33335)

The enzymatic hydrolysis of L-argininamide to L-Ornithinamide and urea is a reaction catalyzed by certain L-amino acid amidases. This process involves the cleavage of the C-N bond in the amide group of L-argininamide. While the specific mechanism for L-argininamide hydrolysis is not detailed in the provided search results, the general mechanism for amidases of the nitrilase superfamily involves a catalytic triad, typically composed of cysteine, glutamate (B1630785), and lysine (B10760008) residues.

The proposed mechanism proceeds through a ping-pong bi-bi reaction. nih.gov First, the amide substrate, L-argininamide, binds to the active site of the enzyme. The nucleophilic cysteine residue attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. Subsequently, ammonia (B1221849) is released, and a thioester intermediate is formed between the enzyme's cysteine and the remaining acyl group. In the second stage of the reaction, a water molecule enters the active site and hydrolyzes the thioester intermediate, releasing the carboxylic acid product, which in this case would be L-ornithine, and regenerating the free enzyme. nih.gov However, the hydrolysis of L-argininamide yields L-ornithinamide and urea, suggesting a different cleavage site, specifically the guanidinium (B1211019) group, which is characteristic of arginase activity on L-arginine. ebi.ac.ukresearchgate.net Therefore, it is more likely that an enzyme with arginase-like activity acts on L-argininamide to produce L-ornithinamide and urea.

Characterization of Related Amidase and Hydrolase Activities

An L-stereoselective amino acid amidase with the ability to hydrolyze L-argininamide has been identified and characterized from the bacterium Brevundimonas diminuta TPU 5720. nih.govpu-toyama.ac.jp This enzyme, designated LaaA(Bd), exhibits broad substrate specificity, acting on a variety of L-amino acid amides. nih.gov

The purified LaaA(Bd) enzyme is a homohexamer with a native molecular weight of approximately 288,000 Da, composed of subunits with a molecular weight of about 53,000 Da. nih.gov The enzyme displays maximal activity at a temperature of 50°C and a pH of 7.5. nih.gov A key characteristic of LaaA(Bd) is its dependence on cobalt ions (Co²⁺) for its catalytic activity. The amidase activity is significantly diminished upon removal of Co²⁺ ions by dialysis and can be largely restored by their re-addition. nih.gov Furthermore, the enzyme is inactivated by the presence of ethylenediaminetetraacetic acid (EDTA), even in the presence of Co²⁺, confirming its nature as a Co²⁺-dependent enzyme. nih.gov The gene encoding LaaA(Bd) has been cloned and sequenced, revealing that the protein is composed of 491 amino acid residues. nih.gov Its amino acid sequence shows significant similarity to hypothetical cytosol aminopeptidases and leucine (B10760876) aminopeptidases, suggesting it is a new member of the leucine aminopeptidase (B13392206) family. nih.govpu-toyama.ac.jp

Enzyme PropertyValue
Source OrganismBrevundimonas diminuta TPU 5720
Native Molecular Weight~288,000 Da
Subunit Molecular Weight~53,000 Da
Optimal Temperature50°C
Optimal pH7.5
Metal CofactorCo²⁺

Metabolic Interrelationships with L-Ornithine and Associated Amino Acid Pathways

The biosynthesis of L-Ornithinamide is intrinsically linked to the metabolic pathways that produce its precursor, L-ornithine. L-ornithine is a key intermediate in amino acid metabolism, connecting the urea cycle and the biosynthesis of several other amino acids.

Integration of L-Ornithine Biosynthesis as a Precursor

In many microorganisms, L-ornithine is synthesized from L-glutamate through a series of enzymatic reactions. nih.govresearchgate.netusda.gov This pathway serves as the primary source of L-ornithine, which can then be further metabolized. The biosynthesis of L-ornithine from glutamate is a critical process that provides the necessary substrate for various metabolic functions, including its potential conversion to L-Ornithinamide.

The synthesis of L-ornithine from glutamate in many bacteria and plants proceeds through the acetyl-glutamate cycle. researchgate.net This pathway involves the initial acetylation of glutamate to form N-acetylglutamate. N-acetylglutamate synthase (NAGS) catalyzes the formation of N-acetylglutamate from glutamate and acetyl-CoA. wikipedia.orgwikipedia.org In some organisms, ornithine acetyltransferase (OAT) can also produce N-acetylglutamate from glutamate and acetylornithine. wikipedia.orgnih.gov

N-acetylglutamate is then phosphorylated by N-acetylglutamate kinase (NAGK), a key regulatory enzyme in the pathway. nih.govfrontiersin.org The product, N-acetyl-γ-glutamyl-phosphate, is subsequently reduced and transaminated to form N-acetylornithine. Finally, the acetyl group is removed to yield L-ornithine. In some organisms, the acetyl group is recycled back to glutamate via N-acetylornithine-glutamate acetyltransferase. usda.gov The activity of N-acetylglutamate kinase is often subject to feedback inhibition by L-arginine, a downstream product of L-ornithine, thus regulating the flow of metabolites through this pathway. nih.govresearchgate.netfrontiersin.org

EnzymeFunction in L-Ornithine Biosynthesis
N-acetylglutamate synthase (NAGS)Catalyzes the formation of N-acetylglutamate from glutamate and acetyl-CoA.
N-acetylglutamate kinase (NAGK)Phosphorylates N-acetylglutamate; a key regulatory step.
N-acetyl-γ-glutamyl-phosphate reductaseReduces N-acetyl-γ-glutamyl-phosphate.
Acetylornithine aminotransferaseCatalyzes the transamination to form N-acetylornithine.
Ornithine acetyltransferase (OAT) / N-acetylornithine deacetylaseRemoves the acetyl group to produce L-ornithine.

L-ornithine is a central component of the urea cycle, a metabolic pathway that facilitates the disposal of excess nitrogen in ureotelic organisms. wikipedia.orgwikipedia.org In this cycle, L-ornithine acts as a carrier molecule that is continuously regenerated. wikipedia.org The cycle begins with the reaction of L-ornithine and carbamoyl (B1232498) phosphate (B84403) to form L-citrulline, a reaction catalyzed by ornithine transcarbamylase. news-medical.net

Bioconversion Pathways of L-Ornithine to Amide-Containing Metabolites

The primary route for the bioconversion of L-ornithine into metabolites featuring amide bonds is through the action of Non-Ribosomal Peptide Synthetases (NRPSs). These large, multi-enzyme complexes are found in various bacteria and fungi and are responsible for synthesizing a wide array of peptide natural products, many of which have important pharmacological activities. wikipedia.orgresearchgate.net

NRPSs function as an assembly line, where different modules are responsible for selecting, activating, and incorporating specific amino acids into a growing peptide chain. oup.com L-ornithine is one of the non-proteinogenic amino acids that can be utilized by these synthetases. researchgate.netnih.gov The process involves the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of the next. L-ornithine can be incorporated into the peptide backbone via its alpha-amino group, leaving its delta-amino group available for further modifications or interactions.

Examples of L-ornithine containing non-ribosomal peptides include the antibiotic tyrocidine, which is a cyclic decapeptide produced by the bacterium Brevibacillus brevis. nih.gov The biosynthesis of such peptides represents a key pathway where L-ornithine is converted into a stable, amide-containing metabolite.

Microbial Systems in L-Ornithinamide Production or Transformation

Microbial fermentation is the cornerstone for producing L-ornithine, the direct precursor for any potential L-ornithinamide synthesis or the production of ornithine-containing derivatives. nih.gov Model bacterial strains, particularly Corynebacterium glutamicum and Escherichia coli, have been extensively engineered to become efficient cell factories for L-ornithine production. nih.govfrontiersin.org While these systems are optimized for the precursor, they form the essential foundation for producing ornithine-derived metabolites. The high-titer production of L-ornithine is the critical first step before a subsequent biotransformation, potentially by an amide-forming enzyme, could yield L-ornithinamide.

Enzymatic Activities in Model Bacterial Strains (e.g., Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida)

The biosynthesis of L-ornithine from the precursor L-glutamate is a well-characterized enzymatic pathway in bacteria like C. glutamicum and E. coli. In C. glutamicum, the key enzymes are encoded by the argCJBD operon. frontiersin.org The process is tightly regulated and requires significant cellular resources, including the cofactor NADPH. nih.gov

The primary enzymatic reactions for L-ornithine synthesis from L-glutamate are summarized below:

EnzymeGene(s)FunctionOrganism Example
N-acetylglutamate synthaseargJ (or cg3035)Acetylates L-glutamate to form N-acetylglutamate.C. glutamicum
N-acetylglutamate kinaseargBPhosphorylates N-acetylglutamate. This step is often subject to feedback inhibition by arginine. nih.govC. glutamicum, E. coli
N-acetyl-gamma-glutamyl-phosphate reductaseargCReduces N-acetyl-gamma-glutamyl-phosphate to N-acetylglutamate-semialdehyde. nih.govC. glutamicum, E. coli
Acetylornithine aminotransferaseargDTransfers an amino group to form N-acetylornithine.C. glutamicum, E. coli
Ornithine acetyltransferase / N-acetylornithine deacetylaseargJ / argERemoves the acetyl group to yield L-ornithine.C. glutamicum / E. coli

In contrast to the biosynthetic focus in C. glutamicum and E. coli, studies in Pseudomonas putida have often examined the catabolism of arginine and ornithine, where ornithine can be converted to proline via ornithine cyclase activity.

Metabolic Engineering Strategies for Enhanced L-Ornithine/Derivative Synthesis

Extensive metabolic engineering efforts have been directed at model organisms, primarily Corynebacterium glutamicum, to maximize the production of L-ornithine. These strategies are crucial for providing a high-flux pipeline of the precursor necessary for the synthesis of its derivatives, including amide-containing compounds. The core strategies involve redirecting carbon flow towards L-ornithine and eliminating regulatory bottlenecks. nih.govfrontiersin.org

Key metabolic engineering strategies include:

Blocking Competing Pathways: The gene proB, which diverts the precursor N-acetyl-glutamyl-phosphate towards proline synthesis, is often deleted. nih.gov

Preventing Product Degradation/Utilization: The argF gene, encoding ornithine carbamoyltransferase, is knocked out to prevent the conversion of L-ornithine to L-citrulline, the next step in the arginine biosynthesis pathway. frontiersin.orgnih.gov

Deregulation of Biosynthesis: The transcriptional repressor of the arginine operon, encoded by argR, is deleted. This leads to the constitutive high-level expression of the L-ornithine biosynthetic genes (argCJBD). nih.govnih.gov

Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of the precursor L-glutamate is a common approach.

Increasing Cofactor Availability: The biosynthesis of one mole of L-ornithine consumes two moles of NADPH. nih.gov Therefore, strategies to increase the intracellular NADPH pool, such as redirecting carbon flux through the pentose (B10789219) phosphate pathway, have been successfully implemented. nih.gov

The following table summarizes key genetic modifications and their reported impact on L-ornithine production in C. glutamicum.

Strain ModificationGenetic Change(s)L-Ornithine Titer (g/L)Reference
Deletion of competing and downstream pathwaysΔproB, ΔargF- (Base strain for further engineering) nih.gov
Deregulation of arginine operonΔargR- (Improves yield in engineered strains) nih.gov nih.govnih.gov
Overexpression of biosynthetic genesOverexpression of argCJBD operon7.19 nih.gov
Enhancing NADPH supply and pathway overexpressionOverexpression of argCJBD, modification of pgi, zwf, tkt genes51.5 nih.gov
Combined deletion, attenuation, and overexpression strategiesΔargF, ΔargR, Δncgl2228, and others88.26 researchgate.net

These engineered strains, capable of producing high titers of L-ornithine, serve as ideal platforms for the potential production of L-ornithinamide or other ornithine-derived amide compounds through the introduction of specific amide-forming enzymes.

Enzymatic Mechanisms and Macromolecular Interactions of L Ornithinamide

L-Ornithinamide as an Enzymatic Substrate or Product

While L-Ornithine is a well-known intermediate in numerous metabolic pathways, such as the urea (B33335) cycle and amino acid biosynthesis creative-proteomics.comusda.gov, L-Ornithinamide itself is recognized primarily as a product of specific enzymatic reactions or as a scaffold for synthetic enzyme substrates.

Enzymes classified as hydrolases, which act on carbon-nitrogen bonds other than peptide bonds, are capable of processing L-Ornithinamide or its derivatives. expasy.org Specifically, the enzymatic conversion of L-Argininamide can yield L-Ornithinamide and urea, indicating that L-Ornithinamide can be a direct product of an amidohydrolase reaction. h-its.org

Furthermore, derivatives of L-Ornithinamide serve as valuable tools for detecting and characterizing enzyme activity. For instance, L-ornithine 2-naphthylamide is a chromogenic compound used as a substrate in biochemical assays. ebi.ac.uk In this context, an amidase or hydrolase cleaves the amide bond, releasing 2-naphthylamine, a colored compound that can be quantified to measure enzyme activity. ebi.ac.uk This demonstrates that the L-ornithinamide structure can be recognized and catalyzed by certain hydrolases. Enzymes such as N(alpha)-acetyl-L-ornithine deacetylase (ArgE), an amidohydrolase involved in arginine biosynthesis, act on structurally related N-acylated ornithine compounds. nih.gov

L-Ornithinamide and Derivatives as Enzyme Modulators or Inhibitors

Derivatives of L-Ornithinamide have been extensively developed and studied as potent inhibitors of several enzyme families, most notably the Peptidylarginine Deiminases (PADs).

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational conversion of arginine residues in proteins to citrulline. nih.govnih.gov This process, known as citrullination or deimination, can alter a protein's structure and function and is implicated in various inflammatory and autoimmune diseases. nih.govkoreamed.org Consequently, PADs are significant therapeutic targets. mdpi.com

Cl-amidine , a haloacetamidine-based derivative of L-ornithinamide, is a well-characterized pan-PAD inhibitor, meaning it inhibits multiple PAD isoforms. medchemexpress.commdpi.com It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue (Cys645) in the active site of the PAD enzyme. medchemexpress.comaacrjournals.org Its inhibitory potency varies across the different PAD isozymes. medchemexpress.comsigmaaldrich.com

Another significant L-ornithinamide derivative is N-acetyl-L-threonyl-L-alpha-aspartyl-N5-[(1E)-2-fluoroethanimidoyl]-L-ornithinamide , also known as Thr-Asp-F-amidine or TDFA . chemsrc.comlodz.pl Unlike the broad-spectrum activity of Cl-amidine, TDFA was developed as a highly potent and selective inhibitor of PAD4. chemsrc.comrcsb.org This selectivity makes it a valuable chemical probe for studying the specific biological roles of PAD4. rcsb.org The development of TDFA arose from library screening efforts to improve upon first-generation inhibitors like F-amidine and Cl-amidine. rcsb.org Other second-generation inhibitors, such as o-Cl-amidine , were also developed with improved potency and selectivity. nih.gov

InhibitorTarget Enzyme(s)Inhibitory Potency (IC₅₀ / Kᵢ)Notes
Cl-amidinePAD1, PAD3, PAD4IC₅₀: 0.8 µM (PAD1), 6.2 µM (PAD3), 5.9 µM (PAD4) medchemexpress.comsigmaaldrich.comIrreversible, pan-PAD inhibitor. medchemexpress.com
N-acetyl-L-threonyl-L-alpha-aspartyl-N5-[(1E)-2-fluoroethanimidoyl]-L-ornithinamide (TDFA)PAD4IC₅₀: 2.3 µM; Kᵢ: 25,000 M⁻¹ min⁻¹ chemsrc.comlodz.plHighly selective for PAD4 over PAD1, PAD2, and PAD3. chemsrc.comrcsb.org
BB-Cl-amidinePAD1, PAD2, PAD3, PAD4Kᵢ: 16,100 M⁻¹ min⁻¹ (PAD1), 4,100 M⁻¹ min⁻¹ (PAD2), 6,800 M⁻¹ min⁻¹ (PAD3), 13,300 M⁻¹ min⁻¹ (PAD4) nih.govA non-subtype selective, irreversible inhibitor. wikipedia.org
o-Cl-amidine (Nα-(2-carboxyl)benzoyl-N⁵-(2-chloro-1-iminoethyl)-L-ornithine amide)PADsUp to 65-fold improved potency and 25-fold improved selectivity compared to Cl-amidine. nih.govSecond-generation inhibitor with enhanced potency. nih.gov

The principle of using substrate analogues for enzyme inhibition extends beyond PADs. L-ornithine-N5-monooxygenase (also known as PvdA) is a critical enzyme in the biosynthetic pathway of the siderophore pyoverdine in the bacterium Pseudomonas aeruginosa. mdpi.comnih.govnih.gov This enzyme catalyzes the FAD-dependent hydroxylation of the δ-amino group of its natural substrate, L-ornithine. nih.govnih.gov

Targeting this enzyme represents a promising strategy for developing novel antimicrobial agents. mdpi.comnih.gov Researchers have employed computational, drug-repurposing studies to screen for structural analogues of L-ornithine that could act as inhibitors of L-ornithine-N5-monooxygenase. mdpi.comnih.gov These in silico studies identified existing drugs, such as N-2-succinyl ornithine and cilazapril, as potential binders to the enzyme's active site with higher affinity than the natural substrate. mdpi.com Additionally, biochemical assays have shown that L-lysine, an analogue of L-ornithine, acts as a mixed inhibitor of the enzyme. nih.gov These investigations highlight the utility of the substrate analogue approach for discovering inhibitors of enzymes that metabolize L-ornithine.

Structural Basis of Enzyme-L-Ornithinamide/Derivative Interactions

Understanding the precise molecular interactions between an enzyme and an inhibitor is crucial for rational drug design. X-ray crystallography is a powerful technique that provides a three-dimensional view of these interactions at an atomic level. biologiachile.cl

The structural basis for the potent and selective inhibition of PAD4 by the L-ornithinamide derivative TDFA has been elucidated through X-ray crystallography. The crystal structure of the human PAD4 enzyme in a complex with TDFA has been solved (PDB ID: 4DKT). rcsb.orgebi.ac.ukpdbj.org

The analysis of the PAD4-TDFA complex reveals that the inhibitor binds in the enzyme's C-terminal catalytic domain, which houses the active site. rcsb.orgnih.gov The enhanced potency and selectivity of TDFA are attributed to specific interactions between the inhibitor and key amino acid residues within the active site. rcsb.org Mutagenesis data combined with the structural information indicate that the side chains of residues Glutamine 346 (Q346), Arginine 374 (R374), and Arginine 639 (R639) form crucial contacts with the TDFA molecule, stabilizing the complex and contributing to its high affinity. rcsb.org This detailed structural insight explains why TDFA is a more selective inhibitor than first-generation compounds and provides a blueprint for the development of future PAD4-specific therapeutics. rcsb.org

ComplexPDB IDResolutionMethodKey Interacting Residues
Human PAD4 with N-acetyl-L-threonyl-L-alpha-aspartyl-N5-[(1E)-2-fluoroethanimidoyl]-L-ornithinamide (TDFA)4DKT rcsb.org2.98 Å rcsb.orgX-Ray Diffraction rcsb.orgQ346, R374, R639 rcsb.org

Ligand Binding Site Characterization and Dynamics

The interaction of L-ornithine, the core component of L-ornithinamide, with protein binding sites has been extensively studied, particularly through the lens of the periplasmic lysine-, arginine-, ornithine-binding protein (LAO) from Salmonella typhimurium. The LAO protein is a model system for understanding how a single binding site can exhibit high affinity for multiple, chemically similar ligands. biorxiv.orgcapes.gov.br The dissociation constant (K_D) for L-ornithine has been determined to be 29 nM, indicating a very strong binding interaction. biorxiv.org

Structural and dynamic analyses reveal that the LAO binding site achieves this multiple specificity through a combination of geometric and energetic complementarity. The binding pocket is large enough to accommodate the common volume of its primary ligands—lysine (B10760008), arginine, and ornithine. capes.gov.br The optimization of binding energy for each specific ligand is accomplished through the subtle rearrangement of protein-bound water molecules and conformational changes in key amino acid side chains, notably Asp-11. capes.gov.br

Molecular dynamics simulations have provided deeper insight into the conformational changes that occur upon ligand binding. pnas.org The binding of a ligand like L-ornithine induces a significant conformational change, stabilizing a "closed" state of the protein. This process is driven by specific hydrogen bond interactions that correctly orient the ligand within the binding pocket. pnas.org This orientation facilitates a cation-π interaction between the positively charged side chain of ornithine and the aromatic residues Tyr-14 and Phe-52, which is crucial for stabilizing the closed conformation. pnas.org These findings highlight a ligand-dependent plasticity, where the protein adopts slightly different closed structures to optimize hydrogen bonding for each specific ligand, allowing a single binding site to achieve multiple specificities. pnas.org

Further evidence of ligand-induced conformational changes comes from studies on yeast ornithine transcarbamoylase (OTCase). While not a study on L-ornithinamide directly, research using the high-affinity L-ornithine analogue, δ-N-phosphonacetyl-L-ornithine (PALO), demonstrated that its binding to the active site prompts significant structural changes in the enzyme. nih.gov These changes were detected by alterations in protein fluorescence, a 43% change in the rate constant for acrylamide (B121943) quenching, and a 13°C increase in the thermal denaturation midpoint, indicating a more stable and compact enzyme structure upon ligand binding. nih.gov

ProteinLigandDissociation Constant (K_D)Key Interacting ResiduesBinding Mechanism Highlights
Lysine-Arginine-Ornithine (LAO) Binding ProteinL-Ornithine29 nM biorxiv.orgAsp-11, Tyr-14, Phe-52 capes.gov.brpnas.orgLigand-dependent plasticity; cation-π interactions stabilize closed conformation. pnas.org
Lysine-Arginine-Ornithine (LAO) Binding ProteinL-Arginine14 nM biorxiv.orgAsp-11, Tyr-14, Phe-52 capes.gov.brpnas.orgRelocation of water molecules and side-chain movements optimize energetic complementarity. capes.gov.br
Lysine-Arginine-Ornithine (LAO) Binding ProteinL-Lysine15 nM biorxiv.orgAsp-11, Tyr-14, Phe-52 capes.gov.brpnas.orgInduces a higher twisting angle of the protein domains compared to other ligands. biorxiv.org
Yeast Ornithine Transcarbamoylase (OTCase)δ-N-phosphonacetyl-L-ornithine (PALO)13 nM (K_i) nih.govActive site residuesBinding of the ornithine analogue induces significant global structural changes, increasing protein stability. nih.gov

Role in Nucleic Acid Metabolism and Binding

The role of L-ornithinamide and its related structures in nucleic acid interactions is an area of growing interest, particularly concerning the fundamental properties of how basic amino acids contribute to DNA binding and the modulation of enzymes involved in nucleic acid metabolism.

Direct studies detailing the modulation of endonuclease activity by free L-ornithinamide are not extensively documented in the available literature. However, the fundamental biochemical properties of L-ornithine provide a basis for potential interactions. Endonucleases, enzymes that cleave phosphodiester bonds within a polynucleotide chain, often rely on precise interactions with the DNA substrate, which can be influenced by the local ionic environment. plos.org

For instance, the activity of Flap endonuclease-1 (FEN-1), a critical enzyme for DNA replication and repair, is highly dependent on interactions with its DNA substrate. wikipedia.org Specific, positively charged amino acid residues within the enzyme, such as Arginine-47 and Arginine-70, are crucial for this substrate binding. wikipedia.org It is plausible that a positively charged molecule like L-ornithinamide could modulate the activity of such enzymes. It could potentially compete with these basic residues for interaction with the negatively charged DNA backbone, similar to how high concentrations of magnesium ions can negatively affect FEN-1 activity. wikipedia.org

Furthermore, the activity of enzymes in the base excision repair (BER) pathway, such as human apurinic/apyrimidinic endonuclease 1 (APE1), is known to be modulated by protein-protein interactions with other components of the repair machinery. asm.org This demonstrates that endonuclease function is subject to complex regulation by other molecules, and small molecules that interact with either the enzyme or the DNA substrate could influence this delicate balance. The development of unnatural endonucleases, created by incorporating metal-chelating amino acids, further shows that activity can be modulated by the presence of specific cofactors and ligands. nih.gov

The ability of L-ornithine-containing structures to bind to DNA is well-established and is rooted in fundamental electrostatic interactions. As a basic amino acid, ornithine possesses a positively charged side chain at physiological pH, which can form strong ionic bonds with the negatively charged sugar-phosphate backbone of DNA. nih.gov This non-specific interaction is a primary mechanism by which many structural proteins, such as histones, associate with DNA to organize it into chromatin. nih.gov

Recent research has shed light on a potentially primordial role for ornithine in the evolution of nucleic acid-binding proteins. biorxiv.orgpnas.orgresearchgate.net Studies have demonstrated that functional proteins composed of a limited set of just 10 amino acid types, with ornithine as the sole basic amino acid, can bind to nucleic acids. pnas.orgresearchgate.net This suggests that ornithine, which can be formed through abiotic processes, may have been a key component in the earliest stages of protein evolution before the full set of 20 proteinogenic amino acids was established. biorxiv.orgpnas.org

These ornithine-containing polypeptides were shown to evolve in function, initially forming coacervates (phase-separated droplets) with RNA and later developing avid and specific binding to double-stranded DNA. pnas.orgresearchgate.net Interestingly, the research also demonstrated that the subsequent chemical conversion of ornithine side chains into arginine—a reaction that can occur under abiotic conditions—promoted better protein folding and enhanced the DNA-binding function. biorxiv.orgpnas.org This suggests a plausible evolutionary trajectory from simple ornithine-based polypeptides to more complex and structured DNA-binding proteins. pnas.org

Structure/CompoundType of Interaction with DNAKey Findings
L-Ornithine-containing PeptidesElectrostatic/Ionic Bonding nih.govThe basic side chain of ornithine interacts with the DNA phosphate (B84403) backbone. nih.gov
Primordial Ornithine-based PolypeptidesPhase separation with RNA; dsDNA binding pnas.orgresearchgate.netPolypeptides with ornithine as the only basic amino acid are capable of nucleic acid binding, suggesting a role in early evolution. pnas.orgresearchgate.net
Arginine-converted PolypeptidesEnhanced dsDNA binding biorxiv.orgpnas.orgChemical conversion of ornithine to arginine in the polypeptide chain improves both protein structure and DNA binding affinity. biorxiv.orgpnas.org
Ternary Copper(II) L-ornithine ComplexesChemical Nuclease ActivityL-ornithine, when complexed with copper and a heterocyclic base, can induce oxidative DNA cleavage.

Synthetic Methodologies for L Ornithinamide and Its Derivatives

Strategies for the Total Synthesis of L-Ornithinamide-Containing Peptides

The creation of peptides containing L-ornithinamide residues relies on two primary strategies: solid-phase and solution-phase synthesis. ontosight.ai Both methods involve the sequential addition of amino acids but differ fundamentally in the physical state of the reactants. The choice between them often depends on the desired peptide length, scale, and purification requirements.

Solid-Phase Peptide Synthesis Methodologies Incorporating L-Ornithinamide Residues

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating peptides in a controlled and efficient manner. thaiscience.infonih.gov The process involves assembling a peptide chain on an insoluble polymer resin, which simplifies purification by allowing excess reagents and byproducts to be washed away by filtration. nih.govpeptide.com

The incorporation of an L-ornithinamide residue via SPPS requires an orthogonally protected L-ornithine derivative. Typically, the α-amino group is protected with an acid-labile Boc (tert-butyloxycarbonyl) group or a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side-chain δ-amino group is protected with a group that is stable to the conditions used for α-amino deprotection. nih.govresearchgate.net For instance, in an Fmoc-based strategy, the ornithine side chain might be protected with a Boc group. The synthesis proceeds through repeated cycles of Nα-deprotection and coupling until the desired sequence is assembled. nih.gov The final step involves cleavage from the resin, which for a C-terminal amide like L-ornithinamide, is often achieved using a Rink Amide resin, yielding the desired peptide amide upon acidolysis.

Table 1: Key Stages of a Single SPPS Cycle (Fmoc Strategy)

StepDescriptionReagents/Conditions
1. Deprotection Removal of the temporary Nα-Fmoc protecting group from the terminal amino acid on the resin-bound peptide.Typically 20% piperidine (B6355638) in a solvent like DMF or NMP.
2. Washing Removal of the deprotection reagent and byproducts.Solvents such as DMF, DCM, and isopropanol.
3. Coupling Activation of the next Fmoc-protected amino acid's carboxyl group and its reaction with the newly freed N-terminal amine of the resin-bound peptide.Coupling agents (e.g., HBTU, DIC) and additives (e.g., HOBt) in a solvent like DMF or NMP.
4. Washing Removal of excess reagents and soluble byproducts from the coupling step.Solvents such as DMF, DCM, and isopropanol.

Solution-Phase Synthetic Routes for L-Ornithinamide Derivatives

Solution-phase peptide synthesis, also known as classical synthesis, involves building the peptide chain in a homogenous solution. nih.govresearchgate.net This method requires purification, often by extraction or crystallization, after each coupling and deprotection step, making it more labor-intensive than SPPS, especially for longer peptides. researchgate.net

However, it remains valuable for large-scale synthesis of short peptides and for producing peptide fragments that can be joined together in a convergent synthesis strategy. The synthesis of a dipeptide containing L-ornithinamide, for example, would involve protecting the N-terminus of one amino acid (e.g., with a Cbz group) and activating the C-terminus, then reacting it with L-ornithinamide, whose own amino groups must be appropriately protected. ontosight.aiontosight.ai The resulting protected dipeptide must then be purified before any subsequent deprotection or coupling steps.

Development of Functional Group Transformations and Modification Reactions

Beyond incorporation into peptides, the L-ornithine framework is a versatile scaffold for various chemical modifications. These transformations can alter the fundamental structure, for instance by extending the carbon backbone, or can introduce new functionalities at specific sites for further conjugation.

Homologation Reactions of L-Ornithine for β-Amino Acid Synthesis

Homologation refers to a reaction that extends a carbon chain by a specific unit, typically a single methylene (B1212753) (-CH2-) group. The Arndt-Eistert homologation is a well-established method for converting α-amino acids into their β-amino acid counterparts. uni-saarland.denih.govjst.go.jp This sequence has been successfully applied to D-ornithine to synthesize D-β-lysine, demonstrating its utility for chain-extending diamino acids. nih.govjst.go.jp A newer, metal-free alternative to the Arndt-Eistert reaction has also been developed for the C1 homologation of carboxylic acids. researchgate.net

The classical Arndt-Eistert process involves three key steps:

Conversion of an N-protected α-amino acid into an acid chloride.

Reaction with diazomethane (B1218177) to form a diazoketone.

A silver-catalyzed Wolff rearrangement of the diazoketone to form a ketene, which is then trapped by a nucleophile (like water) to yield the β-amino acid. uni-saarland.de

Table 2: Key Steps of the Arndt-Eistert Homologation

StepTransformationTypical ReagentsIntermediate/Product
1 Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)N-protected aminoacyl chloride
2 Diazoketone FormationDiazomethane (CH₂N₂)N-protected diazoketone
3 Wolff Rearrangement & TrappingSilver benzoate (B1203000) (PhCOOAg), H₂ON-protected β-amino acid

Site-Specific Chemical Modification Techniques for L-Ornithinamide Analogues

Site-specific modification allows for the precise chemical alteration of a molecule at a single, defined position. nih.govnih.gov In L-ornithinamide and its peptide derivatives, the primary targets for such modifications are the N-terminal α-amino group and the side-chain δ-amino group. By using orthogonal protecting groups, one amine can be selectively deprotected and reacted while the other remains shielded. researchgate.net

This strategy is crucial for creating complex structures like bivalent cationic amphiphiles, where L-ornithine acts as a branching point. For example, researchers have developed methods for converting the side chain of protected ornithine into an isocyanate, which can then be immobilized on a resin for further synthesis, demonstrating precise control over the side-chain functionality. researchgate.net Furthermore, the aldehyde tag method, where a specific peptide sequence is enzymatically converted to a formylglycine residue, creates a unique aldehyde handle for chemoselective ligation with hydrazide or aminooxy-functionalized molecules, a technique applicable to proteins containing such tags. nih.gov

Application in Advanced Chemical Conjugate Design

L-ornithinamide's structure, featuring a terminal amide and a reactive side-chain amine, makes it an excellent building block for designing advanced chemical conjugates. These conjugates link L-ornithinamide to other molecular entities like lipids or polymers to create materials with novel properties.

One significant application is in the development of non-viral gene vectors. Researchers have designed and synthesized novel cationic amphiphiles by linking hydrophobic cholesterol to the polar headgroup of L-ornithinamide via a carbamate (B1207046) bond. typeset.ionih.govacs.org These cholesterol-ornithinamide conjugates self-assemble into liposomes that can complex with DNA and facilitate its transfer into mammalian cells. acs.orgresearchgate.netpsu.edu

Another area of application is in the field of biodegradable polymers. L-ornithine has been conjugated to poly(lactic-co-glycolic acid) (PLGA) using EDC coupling reactions. nih.govmdpi.comresearchgate.net This conjugation enhances the hydrophilicity of the PLGA polymer and results in materials with faster and more controlled degradation profiles, making them promising candidates for use as biomaterials. nih.govmdpi.comresearchgate.net L-ornithine has also been used as the hydrophilic block in amphiphilic block copolypeptides that self-assemble into micelles with potential as macromolecular anticancer agents. nih.gov

Table 3: Examples of L-Ornithinamide Chemical Conjugates

Conjugate TypeComponentsLinkage TypeApplication
Cationic Lipid Cholesterol, L-OrnithinamideCarbamateNon-viral gene delivery vectors. typeset.ioacs.org
Biodegradable Polymer Poly(lactic-co-glycolic acid) (PLGA), L-OrnithineAmide (EDC Coupling)Controlled-degradation biomaterials. nih.govmdpi.com
Anticancer Micelle Poly(L-ornithine), Poly(L-phenylalanine)Peptide BondspH-responsive macromolecular anticancer agents. nih.gov

L-Ornithinamide Derivatives in Antibody-Drug Conjugate (ADC) Linker Construction

L-ornithinamide derivatives are integral to the design of linkers for antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The most prominent L-ornithinamide derivative in this context is N5-carbamoyl-L-ornithinamide, more commonly known as citrulline amide. This residue is often incorporated into dipeptide sequences, such as valine-citrulline (Val-Cit), which are designed to be selectively cleaved by enzymes like cathepsin B that are overexpressed in the tumor microenvironment. nih.gov This enzymatic cleavage ensures the release of the cytotoxic payload only at the target site, thereby minimizing systemic toxicity.

The synthesis of these complex linkers requires precise chemical strategies to ensure stereochemical integrity and high purity. Both solution-phase and solid-phase synthesis methodologies have been successfully employed.

Solution-Phase Synthesis:

The key steps in this synthesis are:

Protection of L-citrulline: The synthesis begins with the protection of the α-amino group of L-citrulline, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov

Coupling with p-aminobenzyl alcohol (PABOH): The protected L-citrulline is then coupled to the PABOH spacer. This reaction is often facilitated by a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov

Dipeptide formation: Following the coupling with PABOH, the Fmoc protecting group is removed from the citrulline residue, and the resulting amine is coupled with Fmoc-protected L-valine to form the Val-Cit dipeptide. nih.gov

Fmoc deprotection and maleimide (B117702) introduction: The Fmoc group on the valine residue is then removed, and the resulting free amine is acylated with a maleimidohexanoic acid derivative, which serves as the attachment point for the antibody via a thiol-maleimide reaction. nih.gov

A detailed synthetic protocol for a key intermediate, Fmoc-Val-Cit-PAB, involves dissolving Fmoc-Val-Cit in a solvent mixture and reacting it with 4-aminobenzyl alcohol in the presence of a coupling reagent like N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ). guidechem.com The subsequent removal of the Fmoc group and coupling with the maleimidohexanoyl group yields the final linker. nih.govguidechem.com

StepReactantsReagents/SolventsProductYield
1L-Citrulline, Fmoc-ClBase, SolventFmoc-L-CitrullineQuantitative
2Fmoc-L-Citrulline, 4-aminobenzyl alcoholHATU, DIPEA, DMFFmoc-Cit-PABOH60-65%
3Fmoc-Cit-PABOHTriethylamine, DMFCit-PABOH-
4Cit-PABOH, Fmoc-Val-OSuSolventFmoc-Val-Cit-PABOH85-95%
5Fmoc-Val-Cit-PABOHTriethylamine, DMFVal-Cit-PABOH-
6Val-Cit-PABOH, Mc-OSuDMFMc-Val-Cit-PABOH85-97%

Solid-Phase Synthesis:

To overcome the challenges of solution-phase synthesis, such as laborious purification steps, solid-phase peptide synthesis (SPPS) strategies have been developed for Val-Cit linkers. These methods offer higher yields and easier purification. A notable approach utilizes a 2-chlorotrityl chloride (2-CTC) resin, which is known for its high loading capacity. nih.govacs.org

The general solid-phase synthesis process involves:

Resin loading: The C-terminal amino acid (in this case, a derivative that will become the PAB spacer and drug attachment point) is loaded onto the 2-CTC resin.

Sequential amino acid coupling: The peptide chain is built by sequentially adding protected amino acids (Fmoc-Cit-OH and Fmoc-Val-OH) using standard peptide coupling reagents.

Cleavage from the resin: Once the desired peptide sequence is assembled, it is cleaved from the solid support.

Functionalization: The final functional groups, such as the maleimide handle, are added in solution phase.

This solid-phase approach has been shown to produce the desired Val-Cit linker in high yield and purity, demonstrating its potential for scalable production. nih.govacs.org

Design and Synthesis of L-Ornithinamide-Based Chemical Probes for Biological Systems

L-ornithinamide derivatives are also valuable as chemical probes for interrogating biological systems. Their structural similarity to natural amino acids allows them to interact with specific enzymes and receptors, and the amide functionality can be modified to incorporate reporter groups such as fluorescent tags or reactive groups for covalent labeling. The synthesis of these probes often involves peptide chemistry and bioconjugation techniques.

One area of interest is the development of L-ornithinamide-based inhibitors for enzymes involved in metabolic pathways. For example, analogues of ornithine have been synthesized to act as inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells. nih.gov The synthetic routes to these analogues typically involve either a Bucherer-type reaction or the alkylation of carbanions derived from various acetate (B1210297) and propionate (B1217596) precursors. nih.gov While these are ornithine analogues, the synthetic principles can be extended to L-ornithinamide derivatives to create probes with different properties.

The synthesis of more complex peptide-based probes often employs standard solid-phase or solution-phase peptide synthesis methodologies. For instance, the synthesis of N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide, a tetrapeptide containing a citrulline amide residue, involves the sequential addition of protected amino acids. The inclusion of a 4-nitrophenyl group suggests its potential use as a chromogenic probe in biochemical assays. ontosight.ai

Furthermore, the δ-amino group of the ornithine side chain in L-ornithinamide provides a convenient handle for the attachment of various functionalities. This can be exploited to create fluorescent probes. While specific examples of fluorescent probes based directly on L-ornithinamide are not extensively documented in the provided context, the principles of probe design can be inferred from studies on structurally related amino acids like arginine. For example, fluorescent probes for arginine have been synthesized using a BINOL framework, where the probe's fluorescence is enhanced upon binding to arginine. nih.gov A similar strategy could be envisioned for L-ornithinamide, where a fluorescent reporter is coupled to the ornithine side chain or the terminal amide.

The synthesis of such a hypothetical fluorescent L-ornithinamide probe would likely involve:

Synthesis of the core L-ornithinamide structure: This could be achieved through the enzymatic conversion of L-arginine to L-ornithine, followed by amidation of the carboxyl group. google.com

Orthogonal protection: The α-amino and δ-amino groups of L-ornithine would need to be orthogonally protected to allow for selective functionalization.

Fluorophore conjugation: A fluorescent dye, such as a naphthalimide or fluorescein (B123965) derivative, could be coupled to the deprotected δ-amino group. plos.org

Deprotection: Finally, removal of the remaining protecting groups would yield the desired fluorescent probe.

Probe TypeTarget/ApplicationSynthetic StrategyKey Features
Ornithine Analogue InhibitorOrnithine Decarboxylase (ODC)Bucherer reaction or alkylation of carbanionsReversible inhibition of a key metabolic enzyme
Peptide-Based Chromogenic ProbeBiochemical AssaysSolid-phase or solution-phase peptide synthesisContains a chromogenic reporter group (e.g., 4-nitrophenyl)
Hypothetical Fluorescent ProbeMolecular Imaging/SensingOrthogonal protection, fluorophore conjugationFluorescent reporter for detection and quantification

Mechanistic Investigations of Biological Functions of L Ornithinamide Derivatives

Molecular Mechanisms in Cellular Regulatory Processes

Molecular Insights into Enzyme Inhibition and Receptor Binding

L-Ornithinamide derivatives have been the focus of significant research due to their potential to interact with and modulate the activity of various enzymes and receptors, playing a crucial role in cellular signaling and metabolic pathways.

Certain synthetic peptide derivatives containing L-ornithinamide have been investigated for their potential as therapeutic agents or research tools. For instance, N-(Benzyloxycarbonyl)glycyl-L-prolyl-N5-carbamoyl-N-(4-nitrophenyl)-L-ornithinamide is a complex peptide whose specific sequence and modifications suggest potential applications in enzyme inhibition and receptor binding. ontosight.ai The incorporation of specific chemical groups, such as the benzyloxycarbonyl and 4-nitrophenyl groups, can influence the molecule's interaction with biological targets. ontosight.ai

Derivatives of L-ornithinamide have been designed as inhibitors for several enzyme families. For example, haloacetamidine-based derivatives of L-ornithine amide have been developed as potent irreversible inhibitors of protein arginine deiminases (PADs). acs.orggoogle.comacs.org These compounds, such as F-amidine and Cl-amidine, function as mechanism-based inactivators by targeting the active site cysteine residue of PAD enzymes. google.comnih.gov The design of these inhibitors often mimics the structure of natural substrates, like benzoylated arginine amide, but incorporates a reactive "warhead" that forms a covalent bond with the enzyme. google.comnih.gov

Furthermore, L-ornithine analogs have been shown to inhibit other enzymes like ornithine aminotransferase and ornithine decarboxylase. mdpi.complos.orgfrontiersin.orgnih.govnih.gov For example, L-canaline, an analog of ornithine, acts as an irreversible inhibitor of ornithine aminotransferase by forming an oxime with the pyridoxal (B1214274) 5'-phosphate cofactor. nih.gov Another well-known inhibitor is α-difluoromethylornithine (DFMO), a structural analog of ornithine that irreversibly inhibits ornithine decarboxylase. plos.orgfrontiersin.org

The binding of these L-ornithinamide derivatives to their target enzymes is often highly specific. For instance, the crystal structure of human peptidylarginine deiminase 4 (PAD4) in complex with N-acetyl-L-threonyl-L-alpha-aspartyl-N5-[(1E)-2-fluoroethanimidoyl]-L-ornithinamide reveals the precise interactions within the enzyme's active site. ebi.ac.ukpdbj.org Similarly, the structure of the rat neuronal nitric oxide synthase (nNOS) heme domain bound to a D-nitroarginine-containing dipeptide amide provides insights into isoform-selective inhibition. rcsb.org The lack of a free alpha-amino group on the D-nitroarginine moiety causes the inhibitor to steer away from the amino acid binding pocket, allowing for unique interactions that confer selectivity. rcsb.org

In the context of receptor binding, certain bacterial-derived N-acyl amides, which include ornithine-containing lipids, can interact with host G-protein coupled receptors (GPCRs). asm.org For example, N-3-hydroxypalmitoyl ornithine has been shown to interact with the S1PR4 receptor. asm.org This interaction highlights a mechanism by which these microbial lipids can modulate host cellular responses.

Modulation of Post-Translational Modifications (e.g., Protein Citrullination)

L-Ornithinamide derivatives have emerged as significant modulators of protein citrullination, a post-translational modification where a positively charged arginine residue is converted to the neutral amino acid citrulline. wikipedia.org This process, catalyzed by a family of enzymes called Peptidylarginine Deiminases (PADs), can alter a protein's structure, function, and interactions. nih.govcytoskeleton.com

The development of specific inhibitors based on the L-ornithinamide scaffold has been a key strategy to study and potentially control pathological citrullination, which is implicated in various autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as some cancers. acs.orgnih.govcytoskeleton.com These inhibitors are designed to target the active site of PAD enzymes.

To enhance potency and selectivity for different PAD isozymes (PAD1-4 and PAD6), second-generation inhibitors have been developed. acs.orgacs.org By incorporating a carboxylate group at the ortho position of the benzoyl moiety, researchers created compounds like o-F-amidine and o-Cl-amidine, which showed improved potency and selectivity. acs.orgacs.orgnih.gov For example, o-F-amidine is a potent and selective inhibitor of PAD1. acs.org Another derivative, known as TDFA (N-acetyl-L-threonyl-L-α-aspartyl-N5-(2-fluoroethanimidoyl)-L-ornithinamide), demonstrates selectivity for PAD4, with a significantly lower IC50 value for PAD4 compared to other PAD isoforms. caymanchem.com TDFA has been shown to reduce global citrullination in cell lines and specifically decrease the citrullination of histone H3 at several arginine residues. caymanchem.com

The ability of these L-ornithinamide-based inhibitors to block protein citrullination has been demonstrated in various contexts. For instance, F-amidine has been shown to inhibit the citrullination of the tumor suppressor protein p300 by PAD4. nih.gov In cellular models, these inhibitors have been shown to be effective; for example, o-F-amidine and o-Cl-amidine are significantly more potent at inhibiting histone H3 citrullination in HL-60 cells than their parent compounds. nih.gov

Interactions with Immune System Components at a Molecular Level

Derivatives of L-ornithine, particularly ornithine lipids, play a significant role in modulating the immune system at a molecular level. creative-proteomics.com These molecules can interact with various components of the innate immune system, triggering or altering immune responses. asm.orgfrontiersin.orgduke.edu

Ornithine lipids, which are found in the membranes of certain bacteria, can be recognized by host immune receptors. biorxiv.orgbiorxiv.org Research has shown that ornithine lipid can act as a partial agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. biorxiv.orgbiorxiv.org Similar to lipopolysaccharide (LPS), a well-known TLR4 agonist, ornithine lipid can induce TLR4-dependent activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). biorxiv.org

Beyond TLR4 activation, ornithine lipids also engage another critical component of the innate immune system: the inflammasome. Specifically, ornithine lipids have been shown to activate the NLRP3 inflammasome. asm.orgbiorxiv.org This activation is dependent on potassium efflux from the cell and leads to the cleavage of gasdermin D and the subsequent release of the potent pro-inflammatory cytokine interleukin-1β (IL-1β). biorxiv.org Interestingly, while activating the NLRP3 inflammasome, ornithine lipids can also inhibit the non-canonical inflammasome activation induced by LPS. asm.org

The interaction of ornithine lipids with the immune system can have varied consequences depending on the context. In some cases, the presence of ornithine lipids can stimulate a heightened immune response. For example, a bacterial strain engineered to constitutively produce ornithine lipids was found to trigger an increased formation of reactive oxygen species (ROS) upon infection of maize leaves, indicating an activation of the plant's innate immune response. frontiersin.orgduke.edu

Conversely, under certain conditions, ornithine lipids can attenuate the inflammatory response. In studies with Pseudomonas aeruginosa, an increase in ornithine lipids in the bacterial membrane led to a reduced production of inflammatory factors such as iNOS, COX-2, and nitric oxide by host cells. nih.gov This suggests that ornithine lipids can play a role in the bacterium's ability to persist and establish chronic infections by dampening the host immune response. nih.gov

The immunomodulatory properties of L-ornithine itself are also recognized. L-ornithine is a precursor for polyamines, which are crucial for the proliferation of immune cells like lymphocytes and the activation of macrophages. creative-proteomics.com By influencing polyamine synthesis, L-ornithine indirectly supports immune functions. creative-proteomics.comnih.gov Furthermore, ornithine-α-ketoglutarate (OKG), a compound that generates ornithine and glutamine, has been shown to counteract thymic involution (the shrinking of the thymus gland) following burn injury, an effect linked to the increased availability of arginine and glutamine, which are essential for immune cell function. nih.gov

Biological Roles in Non-Human Organism Physiology at a Molecular Level

Contributions to Bacterial Virulence Factors and Pathogenesis (e.g., Porphyromonas gingivalis)

L-Ornithinamide derivatives, particularly in the form of ornithine lipids, are integral components of the cell membranes of various bacteria and play a significant role in their virulence and pathogenesis. frontiersin.orgduke.edu These lipids are not universally present in all bacteria; their synthesis and presence are often linked to specific genera and environmental conditions. biorxiv.org

In the context of Porphyromonas gingivalis, a key pathogen in periodontal disease, a unique enzyme known as Porphyromonas peptidylarginine deiminase (PPAD) is secreted as a virulence factor. nih.gov This enzyme is structurally distinct from human PADs and functions as a C-terminal exodeiminase, converting C-terminal arginine residues on peptides to citrulline. nih.gov This activity generates new epitopes that can be recognized by the host immune system, potentially exacerbating the inflammatory response. The activity of PPAD can be inhibited by Cl-amidine (N¹-benzoyl-N⁵-[2-chloro-1-iminoethyl]-l-ornithinamide), highlighting the potential of L-ornithinamide derivatives to modulate the virulence of this bacterium. nih.gov

The role of ornithine lipids in virulence is also observed in Agrobacterium tumefaciens, a plant pathogen. Mutants of A. tumefaciens that lack ornithine lipids are able to form tumors on host plants more rapidly than the wild-type strain. frontiersin.org This suggests that in this case, ornithine lipids may trigger a host defense response, and their absence allows the bacterium to establish infection more effectively. frontiersin.org

In Pseudomonas aeruginosa, another opportunistic human pathogen, ornithine lipids are synthesized as a substitute for phospholipids (B1166683) under phosphate-limiting conditions. nih.gov An increase in ornithine lipid content in the bacterial membrane leads to changes in surface charge and hydrophobicity. nih.gov These changes have several consequences for virulence: they reduce the bacterium's susceptibility to antibiotics and antimicrobial peptides, interfere with the binding of macrophages, and enhance biofilm formation. nih.gov While these factors contribute to bacterial persistence and the development of chronic infections, it's noteworthy that increased ornithine lipids were also associated with attenuated virulence in terms of reduced production of inflammatory factors by host cells. nih.gov This suggests a complex role for ornithine lipids in balancing persistence and acute virulence.

The synthesis of ornithine lipids is often induced under specific stress conditions, such as phosphate (B84403) limitation. biorxiv.org In Vibrio cholerae, the synthesis of ornithine lipids under these conditions is dependent on the PhoBR two-component system. biorxiv.org The absence of ornithine lipids in a V. cholerae mutant under low salt conditions rendered the bacterium more susceptible to the antimicrobial peptide polymyxin, indicating a role for these lipids in protecting the bacterium from host immune defenses. biorxiv.org

Mechanisms in Microbial Iron Sequestration Pathways (e.g., Pyoverdine Biosynthesis in Pseudomonas aeruginosa)

L-ornithine is a crucial precursor molecule in the biosynthesis of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. plos.orgmdpi.comfrontiersin.orgrsc.org This process is particularly important for pathogenic bacteria and fungi, as iron is an essential nutrient that is often sequestered by the host as a defense mechanism. mdpi.com

In the opportunistic fungal pathogen Aspergillus fumigatus, L-ornithine is the primary precursor for the biosynthesis of all its siderophores, including fusarinine (B1175079) C (FsC), triacetylfusarinine C (TAFC), and ferricrocin (FC). mdpi.comfrontiersin.orgrsc.org The biosynthesis of these siderophores begins with the N⁵-hydroxylation of L-ornithine by the enzyme ornithine-N⁵-monooxygenase, encoded by the sidA gene. frontiersin.orgrsc.org This initial step is critical for the entire pathway. The L-ornithine itself can be produced through two main routes: from glutamate (B1630785) in the mitochondria or through the hydrolysis of arginine in the cytosol. plos.orgfrontiersin.org Studies have indicated that mitochondrial ornithine production is the primary source for siderophore biosynthesis, especially under conditions of iron starvation. plos.orgmdpi.com The transport of mitochondrially produced ornithine to the cytosol, where siderophore synthesis occurs, is facilitated by a putative mitochondrial transporter called AmcA. frontiersin.org

In the bacterium Pseudomonas aeruginosa, L-ornithine is also a key component in the biosynthesis of its primary siderophore, pyoverdine. nih.govnih.gov Pyoverdine is a major virulence factor for P. aeruginosa, and its ability to sequester iron is critical for the bacterium's survival and pathogenesis. nih.govresearchgate.net The biosynthesis of pyoverdine involves the enzyme L-ornithine-N⁵-monooxygenase (PvdA), which catalyzes the FAD-dependent hydroxylation of the side chain amine of ornithine. nih.govnih.gov This reaction is analogous to the first step in siderophore biosynthesis in A. fumigatus. Given its essential role, PvdA has been identified as a promising target for the development of new antimicrobial agents that would work by inhibiting iron sequestration. nih.govnih.gov

The regulation of ornithine supply is tightly linked to the demand for siderophore biosynthesis. In A. fumigatus, iron starvation leads to a significant increase in the cellular concentration of L-ornithine, indicating an active upregulation of its biosynthesis to meet the demands of siderophore production. rsc.org This upregulation appears to be controlled by the transcription factor HapX, which is essential for increasing the ornithine pool during iron-limited conditions. plos.org

The importance of the ornithine-dependent siderophore pathway is underscored by the fact that disrupting it can attenuate the virulence of pathogens. In A. fumigatus, mutations that impair mitochondrial ornithine biosynthesis lead to decreased siderophore production and reduced virulence in infection models. plos.orgmdpi.com This highlights the critical role of L-ornithine metabolism in supporting the iron acquisition systems necessary for microbial pathogenesis.

Analytical Research Methodologies for L Ornithinamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. researchgate.net High-performance liquid chromatography (HPLC) is a particularly powerful and versatile method used extensively in the analysis of amino acids and peptides, including those containing L-ornithinamide. researchgate.netijirmps.org

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of peptides and metabolites containing L-ornithinamide. nih.govacs.org This method separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). acs.orgsielc.comresearchgate.net

The separation of ornithine-containing peptides can be optimized by adjusting the gradient of the mobile phase, which involves changing the concentration of the organic solvent over time. acs.org For instance, a linear gradient from a lower to a higher concentration of acetonitrile can effectively elute peptides of increasing hydrophobicity. acs.org The detection of these separated compounds is often achieved using UV absorbance at a specific wavelength, typically around 215 nm for peptide bonds. researchgate.net

Ion-exchange chromatography (IEC) is another valuable HPLC technique for separating amino acids and related compounds based on their net charge. cabidigitallibrary.org This method is particularly useful for separating basic amino acids like ornithine from other amino acids in a complex mixture. cabidigitallibrary.orginnovareacademics.in Post-column derivatization with reagents like ninhydrin (B49086) is often employed to enable the detection and quantification of the separated amino acids. cabidigitallibrary.orginnovareacademics.in

Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power for complex samples. nih.gov In this approach, fractions from the first dimension of separation (e.g., RP-HPLC) are collected and further separated using a second, different chromatographic method (e.g., an amino or sulfonic acid column). nih.gov This technique has been successfully applied to the analysis of urea (B33335) cycle amino acids, including ornithine, in human plasma. nih.gov

Table 1: HPLC Methods for the Analysis of Ornithine and Related Compounds

Analytical TargetHPLC MethodColumnMobile PhaseDerivatizationDetectionReference
Ornithine and Lysine (B10760008)Reversed-Phase LCODS columnIsocratic elution4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE)Fluorescence jst.go.jp
Primary and Secondary Amino Acids (including Ornithine)Reversed-Phase HPLCNot specifiedGradient elutiono-Phthalaldehyde (OPA)/N-acetyl-l-cysteine (NAC) and 9-fluorenylmethyl chloroformate (FMOC-Cl)Fluorescence tandfonline.com
Methyl N5-(aminocarbonyl)-L-ornithine monohydrochlorideReversed-Phase HPLCNewcrom R1Acetonitrile, water, and phosphoric acidNoneMass Spectrometry (MS) compatible sielc.com
Ornithine-AspartateReversed-Phase HPLCDiamonsilTMC18Gradient of sodium acetate (B1210297) buffer and acetonitrile-waterPhenylisothiocyanate (PITC)UV (254 nm) ingentaconnect.com
L-arginine and 12 metabolites (including L-ornithine)Reversed-Phase HPLCPurospher STAR RP-18eGradient elutionortho-phthaldialdehyde (OPA) with 3-mercaptopropionic acid (3MPA)Fluorescence (Ex: 338 nm, Em: 455 nm) nih.gov
Urea Cycle Amino Acids (including ornithine)Two-Dimensional LCReversed-phase and amino/sulfonic acid columnsStepwise gradient of trifluoroacetic acid in water-acetonitrile4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Fluorescence nih.gov

To improve the sensitivity and selectivity of detection, especially for compounds lacking a strong chromophore, derivatization strategies are employed. nih.gov This involves chemically modifying the analyte to attach a label that can be easily detected.

For amino acids like ornithine, pre-column derivatization with fluorescent reagents is a common approach. nih.govtandfonline.com o-Phthalaldehyde (OPA) is a widely used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govtandfonline.comnih.gov This method has been successfully used for the simultaneous determination of multiple amino acids, including ornithine. nih.govtandfonline.com For secondary amines, a second derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used in a two-step process. tandfonline.com

Another derivatization strategy involves the use of phenylisothiocyanate (PITC), which reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. ingentaconnect.com Furthermore, intramolecular excimer-forming fluorescence derivatization with reagents like 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) has been developed for the highly sensitive and selective determination of compounds with two amino groups, such as ornithine. jst.go.jp

Spectrometric Characterization Methods

Spectrometric methods are indispensable for elucidating the structure and conformation of L-ornithinamide and its derivatives.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the structural elucidation and confirmation of ornithine-containing compounds. When coupled with liquid chromatography (LC-MS), it provides both separation and identification of components in a mixture. medchemexpress.eucore.ac.uk

Electron ionization (EI) mass spectrometry can be used to obtain a fragmentation pattern of a molecule, which serves as a molecular fingerprint. nist.govmassbank.eu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

In the analysis of ornithine-containing peptides and their derivatives, LC-MS is instrumental in confirming the molecular weight of the synthesized or isolated compounds. acs.org For example, in the study of lacticin 481 analogues containing ornithine, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry was used to identify the fractions containing the target peptides. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. 1H NMR and 13C NMR are the most common types of NMR experiments used to characterize organic molecules.

The 1H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts, integration of peaks, and coupling constants are key parameters obtained from a 1H NMR spectrum. For L-ornithine hydrochloride, the 1H NMR spectrum shows distinct signals for the different protons in the molecule. chemicalbook.com For more complex L-ornithinamide derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish the connectivity between protons and carbons, aiding in the complete structural assignment. The consistency of the NMR spectrum with the proposed structure is a critical step in the characterization of new compounds. medchemexpress.eu

Development of Advanced Bioanalytical Assays for L-Ornithinamide and Related Compounds

The quantification of L-ornithinamide and its metabolites in biological matrices such as urine and plasma is essential for pharmacokinetic and metabolic studies. nih.govnih.gov This requires the development of robust and sensitive bioanalytical assays.

Solid-phase extraction (SPE) is a common sample preparation technique used to extract and concentrate analytes from complex biological samples prior to HPLC analysis. nih.govmdpi.com For the analysis of L-arginine and its metabolites, including L-ornithine, in human urine, a cation-exchange SPE column was used for extraction. nih.gov

The development of highly sensitive HPLC methods with fluorescence detection, often coupled with pre-column derivatization, allows for the quantification of low levels of these compounds in biological fluids. nih.gov The validation of these bioanalytical methods is crucial and typically involves assessing parameters such as linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated RP-HPLC method for L-arginine and its metabolites demonstrated good linearity with correlation coefficients greater than 0.9980 and inter-day precision with coefficients of variation not higher than 6.0%. nih.gov

Computational and Theoretical Studies on L Ornithinamide

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are cornerstone techniques for predicting how a ligand, such as L-Ornithinamide, might physically bind to a macromolecular target, typically a protein. These methods are crucial for generating hypotheses about the compound's mechanism of action.

Molecular docking simulations are employed to predict the preferred orientation and conformation of L-Ornithinamide within the binding site of a target protein. L-Ornithinamide, an amide derivative of the amino acid L-ornithine, possesses distinct chemical features that govern its interactions: a terminal primary amine group (protonated at physiological pH), a primary amide group, and a chiral center.

Computational studies have explored its binding to various enzymes, particularly those involved in amino acid metabolism or bacterial pathways. For instance, docking simulations against arginase, an enzyme that metabolizes the structurally similar L-arginine, reveal key potential interactions. The positively charged terminal amino group of L-Ornithinamide is predicted to form strong salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in the active site. The amide group can act as both a hydrogen bond donor (via the -NH₂) and acceptor (via the carbonyl oxygen), allowing it to form a stable hydrogen bond network with backbone or side-chain atoms of the protein.

These simulations generate a scoring function value that ranks the most plausible binding poses, providing a static snapshot of the most energetically favorable ligand-protein complex.

Table 7.1: Predicted Molecular Interactions of L-Ornithinamide in a Hypothetical Enzyme Active Site
L-Ornithinamide MoietyType of InteractionPotential Interacting Protein Residue(s)Significance
Terminal Amino Group (-NH₃⁺)Electrostatic (Salt Bridge)Aspartate (Asp), Glutamate (Glu)Primary anchor, critical for binding affinity and specificity.
Amide Group (-CONH₂)Hydrogen Bond (Donor/Acceptor)Serine (Ser), Threonine (Thr), Asparagine (Asn), Backbone Carbonyl/AmideContributes to stabilizing the binding pose and orienting the molecule.
Aliphatic Chain (-CH₂-)₃Hydrophobic/van der WaalsLeucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val)Optimizes fit within hydrophobic pockets of the binding site.
Alpha-Amino Group (-NH₃⁺)Hydrogen Bond / ElectrostaticGlutamate (Glu), Backbone CarbonylSecondary anchor, contributes to stereospecific recognition.

While docking provides a score, more rigorous methods are needed to estimate the binding free energy (ΔG_bind), which is more directly related to the binding affinity (K_d or K_i). Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These post-processing methods analyze snapshots from molecular dynamics simulations (see Section 7.2) to calculate the energy of the complex, the free protein, and the free ligand.

The binding free energy is decomposed into several components:

ΔE_MM: Molecular mechanics energy (van der Waals and internal energies).

ΔG_solv: Solvation free energy, further divided into polar (ΔG_PB/GB) and nonpolar (ΔG_SA) contributions.

-TΔS: Entropic contribution, which is computationally expensive and often estimated or omitted for relative comparisons.

These calculations allow for a quantitative comparison of the binding affinity of L-Ornithinamide against other similar ligands or mutants of the target protein, providing insights into the key energetic drivers of binding.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the L-Ornithinamide-protein complex, complementing the static picture from docking. By simulating the atomic motions over time (typically nanoseconds to microseconds), MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon ligand binding, and characterize the flexibility of both the ligand and the protein.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid. A decrease in the RMSF of active site residues upon L-Ornithinamide binding can indicate that the ligand stabilizes the binding pocket.

Hydrogen Bond Analysis: MD simulations allow for the tracking of specific hydrogen bonds predicted by docking. Their persistence (or "occupancy") over the simulation time confirms their importance in maintaining the stability of the complex.

These simulations confirm whether the key interactions predicted by docking are maintained in a dynamic, solvated environment, thus validating the proposed binding mode.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of L-Ornithinamide, independent of a biological target. These calculations provide fundamental insights into its chemical reactivity, charge distribution, and spectroscopic properties.

Analyses performed using DFT include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For L-Ornithinamide, these maps highlight the positive potential around the protonated amino groups and the negative potential near the carbonyl oxygen of the amide, visually confirming the sites for electrophilic and nucleophilic interactions.

Atomic Charge Calculation: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the charge distribution and providing input for creating force field parameters used in MD simulations.

Table 7.2: Hypothetical Quantum Chemical Properties of L-Ornithinamide (DFT/B3LYP/6-31G*)
PropertyCalculated ValueInterpretation
HOMO Energy-8.2 eVRepresents the electron-donating capability.
LUMO Energy+1.5 eVRepresents the electron-accepting capability.
HOMO-LUMO Gap9.7 eVIndicates high chemical stability and low intrinsic reactivity.
Dipole Moment~3.5 DebyeReflects the overall polarity of the molecule.

In Silico Screening and Drug Repurposing Strategies Targeting L-Ornithinamide-Related Pathways

The structural and electronic information derived from L-Ornithinamide can be leveraged in broader drug discovery campaigns.

Structure-Based Virtual Screening (SBVS): If L-Ornithinamide is a known binder to a protein of interest, its docked pose can be used as a template. Large chemical databases can be computationally screened to find novel compounds that fit into the same binding pocket and replicate the key interactions of L-Ornithinamide.

Ligand-Based Virtual Screening (LBVS): In the absence of a known protein structure, the pharmacophore of L-Ornithinamide can be defined. A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, positive charges, hydrophobic centers). This pharmacophore model can then be used to search for other molecules that possess a similar arrangement of features, potentially leading to the discovery of compounds with similar biological activity.

These strategies are instrumental in identifying new chemical entities that modulate biological pathways involving L-ornithine or its derivatives, potentially for therapeutic purposes.

Computational Prediction and Analysis of Related Protein Structures and Functions

The study of L-Ornithinamide is intrinsically linked to its protein targets. However, experimental 3D structures are not always available for these proteins. In such cases, computational protein structure prediction methods are vital.

Homology Modeling: If the target protein has a sufficiently high sequence identity (>30%) to a protein with a known experimental structure (the "template"), homology modeling can be used to build a reliable 3D model. Tools like SWISS-MODEL or MODELLER are commonly used for this purpose.

Threading (Fold Recognition): For proteins with no close homologs but whose fold may be similar to a known structure, threading algorithms can be used.

Ab Initio Modeling: For truly novel proteins with no detectable templates, ab initio methods predict the structure from the amino acid sequence alone, although these are generally less accurate.

Once a model is generated, its quality is assessed using tools like Ramachandran plots (to check backbone dihedral angles) and other validation suites. This predicted protein structure can then be used for the docking and molecular dynamics simulations with L-Ornithinamide as described in the sections above, completing the in silico workflow from protein structure prediction to ligand-binding analysis.

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing L-Ornithinamide with high reproducibility?

Methodological Answer:

  • Step 1: Optimize reaction conditions (e.g., solvent choice, temperature, pH) based on prior synthesis routes .
  • Step 2: Use HPLC or LC-MS to monitor reaction progress and confirm intermediate formation .
  • Step 3: Purify via column chromatography or recrystallization, followed by characterization using 1^1H/13^13C NMR and FT-IR to verify structural integrity .
  • Key Considerations: Document deviations from literature methods (e.g., catalyst ratios) to ensure reproducibility .

Q. Q2. How can researchers ensure the purity of L-Ornithinamide in biological assays?

Methodological Answer:

  • Quantitative Analysis: Employ mass spectrometry (MS) and elemental analysis to confirm purity (>95%) .
  • Contaminant Screening: Test for residual solvents (via GC-MS) and endotoxins (e.g., LAL assay) if used in cell-based studies .
  • Documentation: Include purity data in supplementary materials, adhering to journal guidelines for compound characterization .

Advanced Research Questions

Q. Q3. How should discrepancies in reported bioactivity of L-Ornithinamide across studies be addressed?

Methodological Answer:

  • Comparative Analysis: Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate variables .
  • Data Contextualization: Compare experimental parameters (e.g., concentration ranges, solvent systems) with conflicting studies to identify methodological divergences .
  • Statistical Validation: Apply meta-analysis tools to assess effect sizes and heterogeneity across datasets .

Q. Q4. What strategies are effective for optimizing L-Ornithinamide’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

  • Stability Screening: Conduct accelerated stability tests (e.g., varying pH, temperature) with UV-Vis or HPLC monitoring .
  • Formulation Adjustments: Explore co-solvents (e.g., DMSO/PBS mixtures) or lyophilization to enhance shelf life .
  • In Vivo Validation: Use pharmacokinetic profiling (e.g., plasma half-life measurements) to correlate stability with bioavailability .

Q. Q5. How can researchers design a robust structure-activity relationship (SAR) study for L-Ornithinamide derivatives?

Methodological Answer:

  • Scaffold Modification: Systematically alter functional groups (e.g., carboxylate vs. amide) while retaining the ornithine backbone .
  • High-Throughput Assays: Screen derivatives against target enzymes (e.g., arginase inhibitors) using fluorescence-based assays .
  • Computational Support: Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

Data Management & Reproducibility

Q. Q6. What metadata standards are critical for sharing L-Ornithinamide research data in public repositories?

Methodological Answer:

  • Essential Metadata: Include synthesis protocols, spectroscopic raw data, assay conditions, and statistical analysis scripts .
  • Repository Selection: Use discipline-specific platforms (e.g., ChEMBL for bioactivity data) with unique identifiers (DOIs) .
  • FAIR Compliance: Ensure data are Findable, Accessible, Interoperable, and Reusable via standardized ontologies (e.g., CHEBI for chemical entities) .

Q. Q7. How should contradictory results in L-Ornithinamide’s mechanism of action be resolved?

Methodological Answer:

  • Hypothesis Testing: Design orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate mechanisms .
  • Collaborative Replication: Share samples with independent labs to eliminate batch-specific variability .
  • Transparent Reporting: Publish negative results and methodological limitations to guide future studies .

Ethical & Communication Considerations

Q. Q8. What ethical guidelines apply to studies using L-Ornithinamide in human-derived cell lines or tissues?

Methodological Answer:

  • Informed Consent: Obtain ethical approval for using human samples, detailing sourcing (e.g., commercial biorepositories vs. clinical cohorts) .
  • Data Anonymization: Remove identifiers from genomic or proteomic datasets linked to L-Ornithinamide responses .
  • Compliance: Adhere to regional regulations (e.g., GDPR for EU studies) and declare compliance in manuscripts .

Q. Q9. How can researchers effectively communicate L-Ornithinamide’s complex pharmacokinetic properties to interdisciplinary audiences?

Methodological Answer:

  • Visual Aids: Use pharmacokinetic curves and heatmaps to illustrate dose-response relationships .
  • Layered Reporting: Provide a technical abstract for specialists and a simplified summary for public engagement .
  • Jargon Management: Define terms (e.g., "AUC," "Cmax_{max}") in supplementary glossaries .

Q10. What frameworks support the development of novel research questions about L-Ornithinamide’s therapeutic potential?

Methodological Answer:

  • PICO Framework: Structure questions around Population (e.g., disease models), Intervention (dose/route), Comparison (controls), and Outcomes (e.g., biomarker changes) .
  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to unmet clinical needs .
  • Gap Analysis: Use systematic reviews to identify understudied applications (e.g., neuroprotection vs. metabolic regulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.